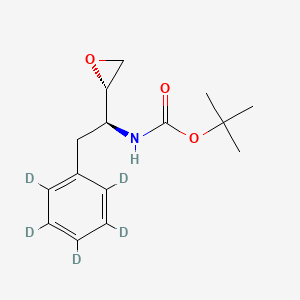
4-羟基-2-萘甲酸乙酯
描述
Ethyl 4-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₃H₁₂O₃ It is a derivative of naphthalene, featuring an ethyl ester group and a hydroxyl group attached to the naphthalene ring
科学研究应用
Ethyl 4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
Ethyl 4-hydroxy-2-naphthoate is a complex compound with potential biological activity. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action .
Mode of Action
It’s known that the compound belongs to the class of naphthoquinones . Naphthoquinones are known to interact with their targets through various mechanisms, including redox cycling, generation of reactive oxygen species, and interaction with nucleophilic amino acids in proteins .
Biochemical Pathways
For instance, 1-Hydroxy-2-naphthoate, a related compound, is a substrate for the enzyme 1-Hydroxy-2-naphthoate dioxygenase, which cleaves the singly hydroxylated aromatic ring . This suggests that Ethyl 4-hydroxy-2-naphthoate might also be involved in similar biochemical pathways.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
Naphthoquinones and their derivatives have been reported to exhibit various biological activities, including anticancer, antiviral, and antimicrobial effects . Therefore, it’s plausible that Ethyl 4-hydroxy-2-naphthoate might have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
It is known that naphthoic acids, including Ethyl 4-hydroxy-2-naphthoate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
One study has shown that a similar compound, methyl-1-hydroxy-2-naphthoate, has anti-inflammatory effects in murine macrophages
Molecular Mechanism
It is known that naphthoic acids can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . The specific molecular interactions of Ethyl 4-hydroxy-2-naphthoate have not been fully elucidated.
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that naphthoic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-hydroxy-2-naphthoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Ethyl 4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 4-hydroxy-2-naphthoic acid or 4-keto-2-naphthoic acid.
Reduction: Ethyl 4-hydroxy-2-naphthyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
相似化合物的比较
4-hydroxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-naphthoate: Similar structure but lacks the hydroxyl group.
4-hydroxy-1-naphthoate: Similar structure but with the hydroxyl group in a different position.
Uniqueness: Ethyl 4-hydroxy-2-naphthoate is unique due to the presence of both the hydroxyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
ethyl 4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMRBCASLXWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517571 | |
| Record name | Ethyl 4-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91307-39-0 | |
| Record name | Ethyl 4-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


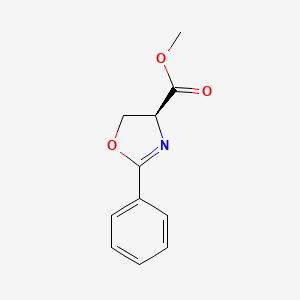
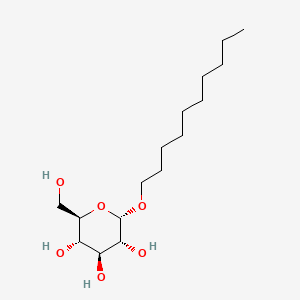
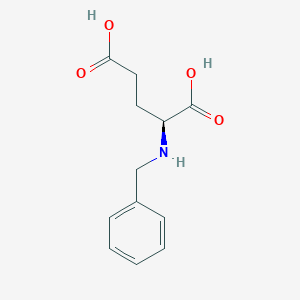

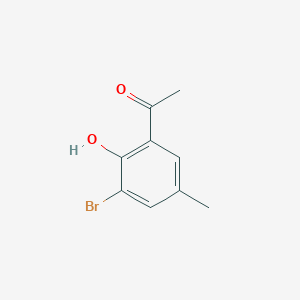
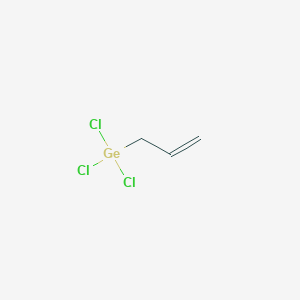
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)

